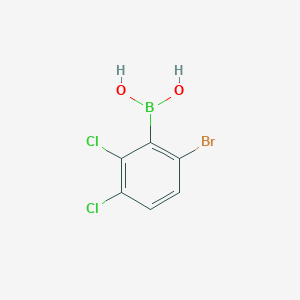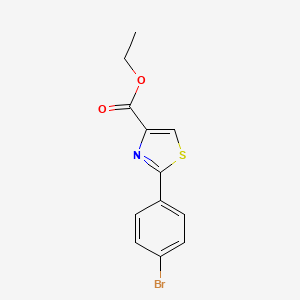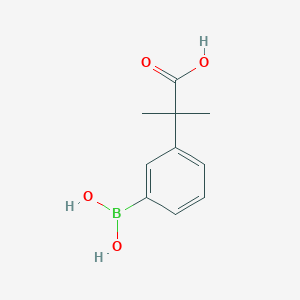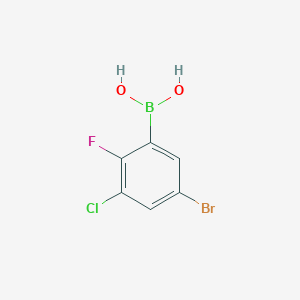
5-Bromo-3-chloro-2-fluorophenylboronic acid
Vue d'ensemble
Description
5-Bromo-3-chloro-2-fluorophenylboronic acid (BCFPBA) is an organoboronic acid that has been used in various scientific research applications due to its unique properties. It is a boronic acid derivative of the phenylboronic acid family, and is often used as a reagent in organic synthesis. It is also used in the synthesis of other boronic acid derivatives, such as boronic esters and amines. BCFPBA has been studied for its potential applications in various fields, including biochemistry, physiology, and medicinal chemistry.
Applications De Recherche Scientifique
Synthesis of New Derivatives via Suzuki Cross-Coupling
In a study by Ikram et al. (2015), 5-bromo-3-chloro-2-fluorophenylboronic acid was used in the synthesis of new thiophene derivatives through a palladium-catalyzed Suzuki cross-coupling reaction. These derivatives exhibited promising biofilm inhibition and anti-thrombolytic activities, suggesting potential medicinal applications (Ikram et al., 2015).
Versatile Synthesis of Disubstituted Fluoropyridines and Pyridones
Sutherland and Gallagher (2003) demonstrated the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid, a compound closely related to 5-bromo-3-chloro-2-fluorophenylboronic acid. Their research involved the synthesis of various 3,5-disubstituted 2-fluoropyridines and 2-pyridones, highlighting the compound's versatility in organic synthesis (Sutherland & Gallagher, 2003).
Exploration of Fluorescence Quenching Mechanisms
A study by Geethanjali et al. (2015) explored the fluorescence quenching mechanisms of derivatives similar to 5-bromo-3-chloro-2-fluorophenylboronic acid, such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid. This research provides insights into the photophysical properties of these boronic acid derivatives (Geethanjali, Nagaraja, & Melavanki, 2015).
Facile Synthesis and Halodeboronation Studies
Szumigala et al. (2004) conducted research on the facile synthesis of 2-bromo-3-fluorobenzonitrile, involving the halodeboronation of aryl boronic acids. Their findings provide valuable information on the transformation and synthesis process of compounds similar to 5-bromo-3-chloro-2-fluorophenylboronic acid (Szumigala, Devine, Gauthier, & Volante, 2004).
Antiproliferative and Proapoptotic Properties in Cancer Research
Psurski et al. (2018) investigated the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives, which are chemically related to 5-bromo-3-chloro-2-fluorophenylboronic acid. Their study provides insights into the potential anticancer applications of these compounds (Psurski, Łupicka-Słowik, Adamczyk-Woźniak, Wietrzyk, & Sporzyński, 2018).
Exploration in the Field of Organic Chemistry and Catalysis
Research by Stroup et al. (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a compound structurally related to 5-bromo-3-chloro-2-fluorophenylboronic acid. This study highlights the compound's importance in organic synthesis and catalysis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Propriétés
IUPAC Name |
(5-bromo-3-chloro-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrClFO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUOEAUGCPUWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Cl)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-2-fluorophenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B1521880.png)
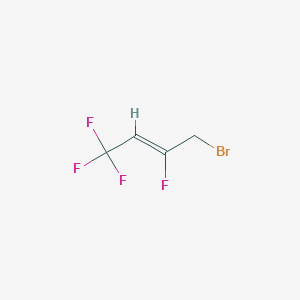
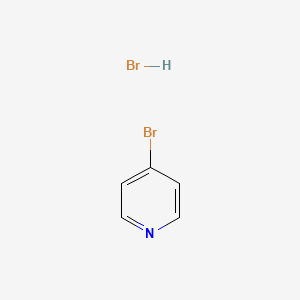
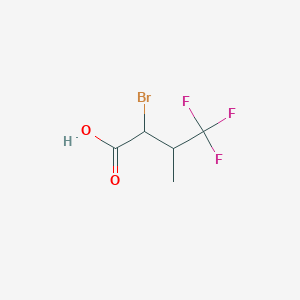
![(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine](/img/structure/B1521885.png)
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1521888.png)
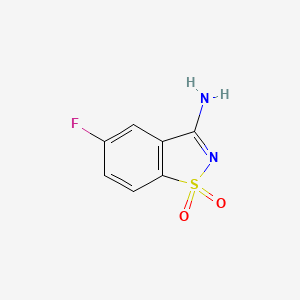
![3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1521891.png)

